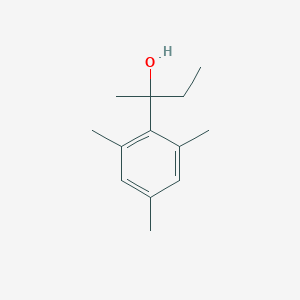

2-(2,4,6-Trimethylphenyl)-2-butanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-6-13(5,14)12-10(3)7-9(2)8-11(12)4/h7-8,14H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJTZNDOPHYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=C(C=C1C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4,6 Trimethylphenyl 2 Butanol and Its Stereoisomers

Classical and Modern Approaches to Tertiary Alcohol Synthesis Involving the Mesityl Group

The synthesis of tertiary alcohols, particularly those with bulky substituents like the mesityl group, presents unique challenges and requires specific synthetic strategies. The steric hindrance imposed by the 2,4,6-trimethylphenyl moiety necessitates robust methods for carbon-carbon bond formation.

Organometallic Reagent Additions for Carbon-Carbon Bond Formation at Carbinol Centers

A primary and versatile method for constructing tertiary alcohols is the addition of organometallic reagents to ketones. libretexts.org The Grignard reaction is a classic and widely used example of this approach. leah4sci.comyoutube.com To synthesize 2-(2,4,6-trimethylphenyl)-2-butanol, there are three potential combinations of a Grignard reagent and a ketone, analogous to the synthesis of similar tertiary alcohols like 2-phenyl-2-butanol. stackexchange.comvaia.com

One effective pathway involves the reaction of ethyl magnesium bromide with 2',4',6'-trimethylacetophenone (B1293756) (also known as 2-acetylmesitylene). sigmaaldrich.comthegoodscentscompany.com In this reaction, the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. libretexts.orgyoutube.com A subsequent aqueous or acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. youtube.com

The general mechanism for this Grignard reaction is as follows:

Nucleophilic Attack: The ethyl carbanion equivalent from C₂H₅MgBr adds to the carbonyl carbon of 2',4',6'-trimethylacetophenone.

Alkoxide Formation: This forms a magnesium alkoxide intermediate.

Protonation: Addition of an acid source (e.g., H₃O⁺) protonates the alkoxide to give the tertiary alcohol. youtube.com

Alternative Grignard-based routes could theoretically include the reaction of mesitylmagnesium bromide with 2-butanone (B6335102) or methylmagnesium bromide with 1-(2,4,6-trimethylphenyl)propan-1-one. The selection of the optimal route often depends on the commercial availability and reactivity of the precursors.

Targeted Synthetic Strategies from Mesityl-Containing Precursors

Beyond the standard Grignard approach, other strategies can be employed starting from precursors already containing the mesityl group. The steric bulk of the mesityl group can be leveraged to direct reactions or may require specific catalysts to overcome its hindrance. acs.orgnih.gov For instance, the synthesis of related complex molecules has utilized mesityl groups to provide kinetic stabilization. acs.org While not directly applied to this compound in the reviewed literature, methods for the hydroxyalkylation of styrene (B11656) to form 2-methyl-4-phenyl-2-butanol (B93477) could be conceptually adapted. google.com Such a strategy would involve the reaction of a mesityl-substituted olefin with an appropriate reagent to introduce the hydroxyl and second alkyl group.

Asymmetric Synthesis of Chiral this compound

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of single enantiomers (asymmetric synthesis) is of great importance, particularly in the fields of pharmaceuticals and materials science. nih.gov

Enantioselective Reduction of Precursor Ketones

A prevalent strategy for producing chiral alcohols is the enantioselective reduction of a prochiral ketone precursor. wikipedia.org While the direct reduction of a ketone cannot yield a tertiary alcohol, the principles of asymmetric reduction are highly relevant for creating the chiral secondary alcohols that are structural analogues or potential precursors. The steric hindrance of the mesityl group poses a significant challenge for many reduction methods. acs.org For instance, ketones like 2',4',6'-trimethylacetophenone are resistant to asymmetric transfer hydrogenation under conditions that readily reduce less hindered ketones. acs.org Research focuses on developing catalysts and methods that can overcome this steric bulk to produce chiral mesityl-containing alcohols with high enantioselectivity.

Biocatalysis using whole-cell microorganisms offers a green and highly selective method for ketone reduction. psu.edu Enzymes within organisms like baker's yeast (Saccharomyces cerevisiae) or various bacteria can reduce prochiral ketones to chiral alcohols, often with high enantiomeric excess (e.e.). wikipedia.orgpsu.edu

Research has demonstrated that various microorganisms can stereoselectively reduce sterically hindered ketones. For example, Lactobacillus kefir has been used for the enantio- and diastereoselective reduction of diketones to chiral diols. psu.edu While most biocatalysts follow Prelog's rule to yield (S)-alcohols, some, like Acetobacter pasteurianus, exhibit anti-Prelog selectivity to produce (R)-alcohols. nih.gov Studies on the reduction of various acetophenones show that biocatalysts can achieve high conversion and enantioselectivity.

The table below summarizes representative results for the biocatalytic reduction of acetophenone, a structural analog of the precursor ketone, highlighting the potential of this method.

| Microorganism Strain | Substrate | Product Configuration | e.e. (%) | Conversion (%) | Ref |

| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R) | >99.9 | 89.5 | nih.gov |

| Lactobacillus kefir DSM 20587 | 2,5-Hexanedione | (2R,5R) | >99 | - | psu.edu |

Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. nih.gov These methods typically involve a transition metal complex (e.g., ruthenium, rhodium, iridium) coordinated to a chiral ligand. nih.govsigmaaldrich.comorganic-chemistry.org The chiral ligand directs the delivery of hydrogen from a source (H₂ gas in hydrogenation, or a donor molecule like isopropanol (B130326) or formic acid in transfer hydrogenation) to one face of the ketone, producing the alcohol in high enantiomeric purity. wikipedia.orgsigmaaldrich.com

Catalyst systems based on ruthenium complexed with chiral diamine ligands, such as Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. sigmaaldrich.comacs.org These reactions often achieve both high yields and excellent enantioselectivities. sigmaaldrich.com The development of catalysts that are effective for sterically demanding substrates, such as those containing a mesityl group, is an active area of research. acs.org

The following table presents data on the metal-catalyzed asymmetric transfer hydrogenation of acetophenone, demonstrating the effectiveness of these catalyst systems.

| Catalyst System | Substrate | Product Configuration | e.e. (%) | Yield (%) | Ref |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Acetophenone | (R) | 97 | 95 | sigmaaldrich.com |

| [RuCl₂(p-cymene)₂] / (-)-ephedrine HCl | Acetophenone | - | up to 83 | - | organic-chemistry.org |

Chiral Auxiliary-Controlled Diastereoselective Routes

The synthesis of specific stereoisomers of this compound, a molecule with a single chiral center, necessitates the use of asymmetric synthesis techniques. One powerful strategy involves the use of a chiral auxiliary—a stereogenic molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. wikipedia.orgsigmaaldrich.com This approach is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and materials science. wikipedia.org

In a hypothetical chiral auxiliary-controlled route to this compound, one could envision a strategy based on the well-established chemistry of Evans oxazolidinone or pseudoephenamine auxiliaries. nih.govresearchgate.net The process would commence by acylating the chiral auxiliary with propionyl chloride to form an amide. This amide can then be deprotonated to form a specific Z-enolate, a process whose selectivity is influenced by the auxiliary and reaction conditions. researchgate.net

The subsequent and key stereodetermining step would be the reaction of this enolate with a suitable electrophile. However, for the synthesis of a tertiary alcohol like this compound, a more practical approach involves the diastereoselective addition of an organometallic reagent to a ketone precursor that bears a chiral auxiliary. For instance, a chiral auxiliary could be attached to a precursor molecule, and a subsequent Grignard reaction with 2,4,6-trimethylphenylmagnesium bromide (mesitylmagnesium bromide) would proceed with facial selectivity imposed by the steric hindrance of the auxiliary. The auxiliary effectively shields one face of the carbonyl, forcing the incoming nucleophile to attack from the less hindered side, thus creating the desired stereocenter in a predictable manner.

Upon successful diastereoselective addition, the final step is the non-destructive removal of the chiral auxiliary under mild conditions, such as acidic or basic hydrolysis or reductive cleavage, to yield the enantiomerically enriched this compound and recover the auxiliary. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Cleavage Method |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations. researchgate.net | Acid or base hydrolysis, reductive cleavage (e.g., LiBH₄). |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to produce chiral carboxylic acids, ketones, and alcohols. nih.gov | Acidic hydrolysis. nih.gov |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. wikipedia.org | Hydrolysis with LiOH/H₂O₂ or reductive cleavage. |

| tert-Butanesulfinamide | Synthesis of chiral amines from ketones and aldehydes. wikipedia.org | Mild acid treatment. |

Integration of Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability, promoting the use of environmentally benign solvents, reducing waste, and utilizing catalytic processes. The synthesis of this compound and its derivatives can benefit significantly from these principles, particularly through the use of novel solvent systems in biocatalytic methods.

Application of Natural Deep Eutectic Solvents (NADES) in Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an inherently green technology. Enzymes often operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.govnih.gov However, the practical application of enzymes can be limited by the poor solubility of hydrophobic substrates in traditional aqueous media and potential enzyme instability. nih.gov

Natural Deep Eutectic Solvents (NADES) have emerged as promising green solvents that can overcome these limitations. tudelft.nlnih.gov NADES are mixtures of natural, readily available compounds like sugars, amino acids, and choline (B1196258) chloride, which form a liquid with a lower melting point than any of its individual components. youtube.com They are biodegradable, non-toxic, and can be inexpensive to prepare. youtube.com

In the context of synthesizing or resolving this compound, NADES could be employed as the reaction medium for an enzymatic process. For example, a lipase-catalyzed kinetic resolution could be performed, where one enantiomer of the racemic alcohol is selectively acylated. Using a NADES as the solvent can significantly enhance the solubility of the nonpolar substrate and may also improve the enzyme's stability and activity. tudelft.nl

Furthermore, redox biocatalysis using alcohol dehydrogenases (ADHs) could be employed. nih.gov An enzymatic cascade could be designed for the stereoselective reduction of a precursor ketone (2,4,6-trimethylphenyl ethyl ketone) to a single enantiomer of the alcohol. NADES can play a dual role in such systems: acting as the solvent to dissolve the hydrophobic ketone and, in some cases, having a component (like glucose or glycerol) that serves as a cosubstrate for cofactor regeneration (e.g., NADH/NADPH). nih.govtudelft.nl The use of NADES has been shown to improve reaction yields and can influence the enantioselectivity of biocatalytic transformations. nih.gov

Table 2: Examples of Natural Deep Eutectic Solvents (NADES) for Biocatalysis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Common Application |

| Choline Chloride | Urea | 1:2 | Enhancing antioxidant extraction; used in various enzymatic reactions. nih.gov |

| Choline Chloride | Glycerol | 1:2 | A common starting point for ADH-based redox biocatalysis. nih.gov |

| Choline Chloride | Glucose | 1:1 | Can act as both solvent and cosubstrate for cofactor regeneration. nih.govtudelft.nl |

| L-Proline | Oxalic Acid | 1:1 | Extraction of phenolic compounds. nih.gov |

| Lactic Acid | Glycine | - | Used for extraction to yield extracts with high antiradical activity. nih.gov |

Synthesis and Derivatization of Analogues and Related Compounds with the 2,4,6-Trimethylphenyl Core

The 2,4,6-trimethylphenyl (mesityl) group is a common substituent in organic chemistry, valued for the significant steric bulk it provides. This steric hindrance can be exploited to kinetically stabilize reactive species or to influence the stereochemical course of a reaction. A variety of analogues and derivatives incorporating this structural motif have been synthesized, showcasing its versatility.

The synthesis of compounds containing the mesityl group often begins with mesitylene (B46885) (1,3,5-trimethylbenzene) or 2,4,6-trimethylaniline. One key synthetic intermediate is 2,4,6-trimethylphenylmagnesium bromide, prepared from the corresponding bromomesitylene, which serves as a powerful nucleophile for introducing the mesityl group. Another related organometallic reagent, 2,4,6-trimethylphenylcalcium iodide, has also been synthesized and characterized. nih.gov

The mesityl group is a critical component in the structure of many N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic catalysis. For example, the imidazolinium salt SIMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride), a precursor to a highly successful NHC ligand, is synthesized from N,N'-bis-(2,4,6-trimethylphenylamino)ethane. researchgate.net

Beyond NHCs, the 2,4,6-trimethylphenyl group has been incorporated into a diverse array of molecular architectures. Researchers have reported the synthesis of a neutral 1,4-diaza-2,3,5,6-tetraborinine, an inorganic analogue of benzene (B151609), which features two mesityl groups attached to the nitrogen atoms. researchgate.net In another example, the steric bulk of the mesityl group was used to stabilize bismuthanyl-substituted monomeric triel hydrides, which are highly sensitive compounds. nih.gov These examples highlight the role of the 2,4,6-trimethylphenyl core in creating unique and stable molecular structures.

Table 3: Examples of Synthesized Analogues with the 2,4,6-Trimethylphenyl Core

| Compound Name/Class | Synthetic Precursor(s) | Key Synthetic Step | Reference |

| 2,4,6-Trimethylphenylcalcium Iodide | Iodomesitylene, Calcium | Oxidative addition | nih.gov |

| 1,3-bis(2,4,6-trimethylphenyl)imidazolinium salts (e.g., SIMes·HCl) | N,N'-bis-(2,4,6-trimethylphenylamino)ethane, Triethyl orthoformate | Cyclization/Salt formation | researchgate.net |

| Neutral 1,4-Diaza-2,3,5,6-tetraborinine Derivative | Mesitylamine, Boron-containing reagents | Multi-step synthesis involving condensation and reduction | researchgate.net |

| Bismuthanyl-substituted Triel Hydrides | KBi(SiMe₃)₂, Donor-stabilized triel halides | Salt metathesis reaction | nih.gov |

Reaction Mechanisms and Reactivity of 2 2,4,6 Trimethylphenyl 2 Butanol

Mechanistic Pathways of Elimination Reactions from Tertiary Alcohols

The elimination reactions of tertiary alcohols, such as 2-(2,4,6-trimethylphenyl)-2-butanol, are fundamental transformations in organic chemistry, typically proceeding through carbocation intermediates. The specific pathway and resulting products are influenced by the reaction conditions and the structure of the alcohol.

Carbocation Intermediates and Associated Rearrangements

The formation of a carbocation intermediate is a hallmark of the E1 reaction. wizeprep.com These intermediates are susceptible to rearrangements to form more stable carbocations. numberanalytics.comlumenlearning.com Common types of rearrangements include hydride shifts and alkyl shifts. lumenlearning.com

For the carbocation generated from this compound, the initial carbocation is already tertiary and benzylic, making it relatively stable due to hyperconjugation and resonance with the trimethylphenyl group. However, the possibility of rearrangement should always be considered, especially if a more stable carbocation can be formed. wizeprep.com For instance, a methyl shift could potentially occur, leading to a different alkene product. The likelihood of such a rearrangement depends on the specific reaction conditions and the relative stabilities of the initial and rearranged carbocations. libretexts.org In many cases, a mixture of products resulting from both the unrearranged and rearranged carbocations can be expected. lumenlearning.com

Regioselectivity and Stereoselectivity in Alkene Formation (e.g., Zaitsev's Rule)

When multiple alkene products can be formed from an elimination reaction, the regioselectivity of the reaction becomes important. Zaitsev's rule predicts that the major product will be the more substituted (and therefore more stable) alkene. libretexts.org In the dehydration of this compound, there are different types of adjacent protons that can be removed, potentially leading to different alkene isomers.

The stereoselectivity of the reaction refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). The formation of cis and trans (or Z and E) isomers is possible when the resulting alkene has two different substituents on each of the double-bonded carbons. libretexts.org The relative stabilities of these stereoisomers often influence the product distribution, with the more stable trans (E) isomer generally being favored.

Stereochemical Aspects of Elimination and Substitution Processes

The stereochemistry of reactions involving chiral centers is a critical aspect of organic chemistry. While this compound itself is not chiral (due to the presence of two identical methyl groups on the butanol chain), understanding stereochemical principles is essential for related transformations where a chiral center might be involved.

Influence of Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. In elimination reactions, the orientation of the C-H bond being broken and the C-leaving group bond is crucial. For an E2 reaction, a periplanar arrangement (either syn or anti) is required. The anti-periplanar arrangement is generally favored as it allows for a staggered conformation in the transition state, minimizing steric strain.

In the context of an E1 reaction involving a carbocation intermediate, the initial stereochemistry of the starting material is lost as the carbocation is planar. The incoming nucleophile or the abstracting base can approach from either face of the planar carbocation, potentially leading to a mixture of stereoisomers.

Walden Inversion and Retention of Configuration in Related Transformations

Walden inversion is the inversion of a chiral center in a molecule during a chemical reaction. wikipedia.orgbyjus.com It is a characteristic feature of SN2 reactions, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration. quora.comwikipedia.org Due to the steric hindrance at the tertiary carbon of this compound, a direct SN2 reaction is highly unlikely. quora.com

Substitution reactions at a tertiary center, if they occur, would proceed through an SN1 mechanism. This involves the formation of a planar carbocation intermediate, similar to the E1 pathway. The subsequent attack by a nucleophile can occur from either face of the carbocation, typically leading to a racemic or nearly racemic mixture of products, meaning both retention and inversion of configuration would be observed. nih.gov Complete retention or inversion is less common in SN1 reactions unless specific structural features or reaction conditions favor one approach over the other. nih.gov

Electrophilic and Nucleophilic Reactivity at the Tertiary Carbinol Center

The reactivity of the tertiary carbinol center in this compound is fundamentally dictated by the electronic nature of the hydroxyl group and the significant steric shielding provided by the bulky mesityl group and the two alkyl substituents on the carbinol carbon. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. Conversely, the carbon atom attached to the hydroxyl group is electrophilic. Reactions at this center predominantly proceed through mechanisms that involve the formation of a carbocation intermediate, a characteristic of tertiary alcohols.

Impact of Steric Hindrance from the Mesityl Group on Reaction Rates and Selectivity

The presence of the mesityl (2,4,6-trimethylphenyl) group at the tertiary carbinol center of this compound profoundly influences its reactivity, primarily through steric hindrance. This bulky aromatic substituent, with its ortho-methyl groups, sterically encumbers the reaction center, significantly affecting the rates and selectivity of both nucleophilic substitution (SN1) and elimination (E1) reactions.

Due to the substantial steric bulk, bimolecular nucleophilic substitution (SN2) reactions are effectively prevented. The backside attack required for an SN2 mechanism is sterically inaccessible, as the mesityl group and the other alkyl substituents shield the electrophilic carbon atom. libretexts.org Consequently, the reactivity of this compound is dominated by unimolecular pathways (SN1 and E1) that proceed through the formation of a tertiary carbocation intermediate. leah4sci.com

However, the steric hindrance imposed by the mesityl group also plays a crucial role in the stability of the carbocation and the subsequent reaction steps. While the ortho-methyl groups contribute to the electronic stabilization of the carbocation through inductive effects, they also introduce steric strain. This strain can be partially relieved upon ionization to the planar carbocation, a phenomenon known as steric acceleration. Nevertheless, the bulky nature of the mesityl group can also hinder the approach of nucleophiles to the carbocation and influence the regioselectivity of the subsequent elimination or substitution steps.

In acid-catalyzed dehydration reactions, which proceed via an E1 mechanism, the steric environment dictates the distribution of alkene products. youtube.comchemguide.co.uk For tertiary alcohols, the reaction typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. In the case of this compound, elimination can lead to the formation of different isomers of 2-mesityl-2-butene. The relative yields of these isomers would be influenced by the steric interactions in the transition states leading to their formation.

Stereochemistry and Conformational Analysis of 2 2,4,6 Trimethylphenyl 2 Butanol

Chirality and Enantiomerism in the Molecular Structure

The concept of chirality is central to the stereochemistry of 2-(2,4,6-trimethylphenyl)-2-butanol. A molecule is considered chiral if its mirror image is non-superimposable upon the original, much like a person's left and right hands. scispace.com This property arises from the presence of a stereogenic center, which in this compound is the tertiary carbinol carbon atom (C2). youtube.com This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 2,4,6-trimethylphenyl (mesityl) group. researchgate.net The presence of this single chiral center means that this compound must be chiral and can exist as a pair of enantiomers. scispace.com

Enantiomers are stereoisomers that are mirror images of each other. libretexts.org They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. nist.gov The two enantiomers of this compound are distinct molecules that cannot be interconverted without breaking and reforming chemical bonds.

Principles of Absolute Configuration Assignment (R/S Nomenclature)

To distinguish between the two enantiomers of this compound, the Cahn-Ingold-Prelog (CIP) system of R/S nomenclature is employed. khanacademy.org This system assigns a priority to each of the four groups attached to the chiral center based on atomic number. nih.gov

The assignment process follows a set of sequential rules:

Priority Assignment: Each group attached to the stereocenter is ranked. The atom directly bonded to the chiral carbon with the highest atomic number receives the highest priority (1). If two atoms are identical, the analysis proceeds to the next atoms along the chain until a point of difference is found. khanacademy.org

Orientation: The molecule is oriented in space so that the group with the lowest priority (4) is pointing away from the viewer. khanacademy.org

Determining Configuration: The direction of the path from the highest priority group (1) to the second (2) and then to the third (3) is observed. If the path is clockwise, the configuration is designated as 'R' (from the Latin rectus, for right). If the path is counter-clockwise, the configuration is 'S' (from the Latin sinister, for left). khanacademy.orgnih.gov

For this compound, the priorities of the substituents on the chiral carbon are assigned as follows:

| Priority | Group | Rationale for Priority Assignment |

| 1 | -OH | Oxygen (atomic number 8) has a higher atomic number than Carbon (6). |

| 2 | -C₆H₂(CH₃)₃ | The carbon of the mesityl group is bonded to other carbons. |

| 3 | -CH₂CH₃ | The ethyl group's carbon is bonded to another carbon and two hydrogens. |

| 4 | -CH₃ | The methyl group's carbon is bonded only to hydrogens. |

Diastereomeric Considerations in Multi-Chiral Center Analogues

While this compound itself has only one chiral center and thus can only exist as a pair of enantiomers, its analogues can possess multiple stereocenters. When a molecule has two or more chiral centers, it can exist as stereoisomers that are not mirror images of each other; these are known as diastereomers. libretexts.orglibretexts.org

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. youtube.com For instance, an analogue of this compound with an additional chiral center, such as 3-bromo-2-(2,4,6-trimethylphenyl)-2-butanol, would have two chiral centers (at C2 and C3). This would give rise to a maximum of 2² = 4 stereoisomers. vaia.com

The relationships between these stereoisomers can be summarized as follows:

Enantiomers: Stereoisomers that are non-superimposable mirror images. In a molecule with two chiral centers (e.g., at C2 and C3), the (2R, 3R) and (2S, 3S) isomers are enantiomers. Likewise, the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. stackexchange.com

Diastereomers: Stereoisomers that are not mirror images. The (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. libretexts.org Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org

It is also possible for a molecule with multiple chiral centers to be achiral if it possesses an internal plane of symmetry. Such a compound is called a meso compound. libretexts.org

Conformational Preferences and Rotational Barriers

The three-dimensional structure of this compound is not static. Rotation can occur around its single bonds, leading to different spatial arrangements known as conformations or conformers. libretexts.org The stability of these conformers is largely influenced by steric interactions between the substituent groups.

Analysis of the Steric Demands of the 2,4,6-Trimethylphenyl Group

The 2,4,6-trimethylphenyl (mesityl) group is exceptionally bulky. The presence of two methyl groups in the ortho positions of the phenyl ring creates significant steric hindrance. rsc.org This steric bulk severely restricts rotation around the C-C bond connecting the phenyl ring to the chiral carbinol center. The energy required to overcome this rotational restriction is known as the rotational barrier. researchgate.net

In analogous systems, such as 2-arylpiperidines, the presence of bulky groups has been shown to raise the rotational barrier around the C(sp²)-C(sp³) bond significantly. uab.cat For this compound, the interaction between the ortho-methyl groups of the mesityl ring and the substituents on the chiral carbon (hydroxyl, ethyl, and methyl groups) would lead to a high rotational barrier. The molecule will preferentially adopt conformations that minimize these high-energy steric clashes.

Application of Newman Projections and Torsional Strain Analysis

Newman projections are a valuable tool for visualizing the conformations around a specific C-C bond and analyzing the associated torsional strain. libretexts.org To draw a Newman projection, one views the molecule along the axis of a C-C bond. The front carbon is represented by a dot, and the back carbon by a circle. libretexts.org

While a full torsional strain analysis for a molecule as complex as this compound is intricate, the principles can be understood from simpler molecules like ethane (B1197151) and butane. youtube.comwolfram.com

Staggered Conformation: This is the most stable conformation, where the substituents on the front carbon are positioned at a 60° dihedral angle to those on the back carbon, minimizing repulsive forces. libretexts.org

Eclipsed Conformation: This is the least stable conformation, where the substituents on the front and back carbons are aligned, maximizing torsional strain due to electronic repulsion. libretexts.org

For this compound, viewing along the bond between the chiral carbon (C2) and the mesityl ring, the lowest energy conformation would stagger the bulky ortho-methyl groups of the mesityl ring with the ethyl and hydroxyl groups on the chiral carbon. The highest energy conformation would occur when these bulky groups are eclipsed. The significant energy difference between these conformations results in a high barrier to rotation. researchgate.net

Table of Estimated Rotational Energy Barriers in Alkanes

| Bond | Molecule | Rotational Barrier (kcal/mol) |

| C-C | Ethane | ~3.0 |

| C-C | Propane | ~3.4 |

| C2-C3 | n-Butane | ~4.5 - 6.0 |

| C-C | Substituted Biphenyls | Can exceed 15-20 |

Note: These are approximate values. The barrier for this compound is expected to be high due to steric hindrance, likely falling in the range of highly substituted systems. researchgate.net

Chiral Discrimination Studies and Intermolecular Recognition Phenomena

The differentiation between the enantiomers of a chiral compound is known as chiral discrimination or recognition. This process is fundamental in fields such as pharmacology and materials science. For chiral tertiary alcohols like this compound, enantioselective recognition is particularly challenging due to their steric hindrance and the relatively weak coordinating ability of the tertiary hydroxyl group. nih.gov

Chiral discrimination is often achieved by forming transient diastereomeric complexes between the chiral analyte and a chiral selector (or sensor). Since diastereomers have different physical properties, their formation can be detected. nih.gov Common techniques include:

Chiral Chromatography: This involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). cnr.it The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.comsigmaaldrich.com

NMR Spectroscopy with Chiral Shift Reagents or Sensors: In this method, a chiral auxiliary is added to a solution of the racemic alcohol. The auxiliary forms diastereomeric complexes with each enantiomer, which results in distinguishable signals in the NMR spectrum (e.g., separate peaks for the hydroxyl protons of each enantiomer). scispace.comnih.gov Bisselenourea-based sensors have shown promise in the efficient NMR discrimination of sterically hindered tertiary alcohols. nih.govrsc.org

The intermolecular recognition between the host (chiral sensor) and the guest (tertiary alcohol enantiomer) relies on the formation of non-covalent interactions, such as hydrogen bonds, to create spatially distinct diastereomeric complexes. nih.gov The ability to effectively discriminate between the enantiomers of this compound would depend on designing a chiral selector with a complementary shape and functionality capable of overcoming the steric shielding of the chiral center.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for establishing the basic structure of 2-(2,4,6-trimethylphenyl)-2-butanol. The expected chemical shifts (δ) are predicted based on the electronic environment of each nucleus.

The ¹H NMR spectrum is anticipated to show distinct signals for the various protons in the molecule. The aromatic protons of the mesitylene (B46885) ring, being chemically equivalent due to symmetry, are expected to produce a single signal. The methyl groups attached to the ring will also have characteristic shifts. The ethyl and methyl groups attached to the tertiary carbinol center will exhibit unique signals with specific splitting patterns due to spin-spin coupling with neighboring protons. The hydroxyl proton typically appears as a broad singlet, and its position can be concentration-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, the two ortho-methyl carbons on the mesitylene ring are equivalent, as are the two ortho-aromatic carbons and the two meta-aromatic carbons. This results in fewer signals than the total number of carbon atoms. The quaternary carbon attached to the hydroxyl group is expected to appear at a characteristic downfield shift.

Predicted ¹H and ¹³C NMR Data for this compound Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.8 | s | 2H |

| para-CH₃ | ~2.25 | s | 3H |

| ortho-CH₃ | ~2.20 | s | 6H |

| -OH | Variable | br s | 1H |

| -CH₂- | ~1.8 | q | 2H |

| C(OH)-CH₃ | ~1.5 | s | 3H |

| -CH₂-CH₃ | ~0.8 | t | 3H |

s = singlet, t = triplet, q = quartet, br s = broad singlet

Predicted ¹³C NMR Data| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (quaternary) | ~75 |

| Aromatic C (quaternary, C-1) | ~138 |

| Aromatic C (quaternary, C-2, C-6) | ~137 |

| Aromatic C (quaternary, C-4) | ~136 |

| Aromatic CH (C-3, C-5) | ~129 |

| -CH₂- | ~35 |

| C(OH)-CH₃ | ~29 |

| para-CH₃ | ~21 |

| ortho-CH₃ | ~20 |

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and unambiguously assign the ¹H and ¹³C signals, confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. spectrabase.com For this compound, a key correlation would be observed between the methylene (B1212753) protons (-CH₂-) of the ethyl group and the methyl protons (-CH₃) of the same group, confirming the ethyl moiety. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. nist.gov It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the aromatic proton signal at ~6.8 ppm would show a correlation to the aromatic carbon signal at ~129 ppm. nist.gov

The protons of the ortho-methyl groups showing a correlation to the quaternary aromatic carbons (C-1, C-2, C-6).

The protons of the C(OH)-CH₃ group and the -CH₂- group showing correlations to the quaternary carbinol carbon (C-OH).

The protons of the -CH₂- group showing a correlation to the C-1 aromatic carbon, confirming the link between the butanol chain and the trimethylphenyl ring.

This compound possesses a chiral center at the tertiary carbinol carbon, meaning it can exist as a pair of enantiomers. Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. However, by introducing a chiral shift reagent, it is possible to determine the enantiomeric excess of a sample.

Chiral shift reagents, often lanthanide-based complexes with chiral ligands, form diastereomeric complexes with the enantiomers of the analyte. chemicalbook.com These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons of each enantiomer in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of the ratio of the two enantiomers, and thus the determination of the enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₃H₂₀O. The calculated exact mass of this compound would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion, providing detailed structural information. massbank.eu In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation to generate fragment ions.

As a tertiary alcohol, characteristic fragmentation pathways are expected:

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are prone to cleavage. This would lead to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃), resulting in prominent fragment ions.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols. libretexts.org This would result in an ion with a mass-to-charge ratio 18 units less than the molecular ion.

Cleavage of the Trimethylphenyl Group: Fragmentation involving the aromatic ring, such as the loss of methyl groups or cleavage of the entire trimethylphenyl moiety, would also provide structural confirmation.

By analyzing the masses of these fragment ions, the connectivity and structure of the original molecule can be pieced together, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the this compound molecule.

FTIR Spectroscopy: The FTIR spectrum of a related compound, 2-methyl-2-butanol, reveals characteristic absorption bands that are analogous to those expected for this compound. chemicalbook.com Key vibrational modes include a broad O-H stretching band in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding. C-H stretching vibrations of the methyl and ethyl groups typically appear in the 2900-3000 cm⁻¹ range. Furthermore, C-O stretching and O-H bending vibrations are expected in the fingerprint region (below 1500 cm⁻¹). For instance, in 2-methyl-2-butanol, prominent peaks are observed that can be assigned to these vibrations. chemicalbook.com The presence of the trimethylphenyl group in this compound would introduce additional aromatic C-H and C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For a similar compound, 2-methyl-4-phenyl-2-butanol (B93477), the Raman spectrum would highlight the non-polar bonds. chemicalbook.com One would expect to observe strong signals for the aromatic ring C=C stretching vibrations and the symmetric C-H stretching of the methyl groups. The C-O stretch, while present, may be weaker in the Raman spectrum compared to the FTIR spectrum.

A comprehensive collection of FT-IR spectral references, such as the Aldrich FT-IR Collection, can be invaluable for comparative analysis and confirmation of the compound's identity. thermofisher.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, angles, and intermolecular interactions. nih.gov

Precision Determination of Bond Lengths, Angles, and Torsion Angles

Table 1: Expected Bond Parameters for this compound based on Analogous Structures

| Parameter | Expected Value Range | Analogous Compound |

| C-O Bond Length | 1.43 - 1.47 Å | tert-Butanol (B103910) researchgate.net |

| C-C (aliphatic) Bond Length | 1.52 - 1.55 Å | tert-Butanol researchgate.net |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | 4-(2,4,6-trimethylphenyl)butan-2-one iucr.org |

| C-O-H Angle | 108 - 110° | General Alcohols |

| C-C-C Angle (in butanol chain) | 109 - 112° | tert-Butanol researchgate.net |

Analysis of Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding) and Supramolecular Assembly

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate their packing arrangement. ucmerced.edu

Hydrogen Bonding: The primary and most significant intermolecular interaction would be hydrogen bonding between the hydroxyl groups of adjacent molecules. csbsju.eduyoutube.com This would likely lead to the formation of chains or cyclic motifs, similar to what is observed in the crystal structure of other alcohols like tert-butanol. researchgate.net The strength of these hydrogen bonds is a key factor influencing the compound's melting and boiling points. viu.ca

C-H···π Interactions: The presence of the electron-rich trimethylphenyl ring suggests the possibility of C-H···π interactions, where a C-H bond from an adjacent molecule interacts with the π-system of the aromatic ring. iucr.org Such interactions are observed in the crystal structure of 4-(2,4,6-trimethylphenyl)butan-2-one, linking molecules into supramolecular chains. iucr.org

The interplay of these forces determines the final supramolecular architecture of the compound in the solid state.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

Gas Chromatography (GC): Gas chromatography is a standard technique for determining the purity of volatile compounds. A sample of this compound can be analyzed by GC to identify and quantify any impurities. chromforum.org For instance, a commercial sample of the compound is listed with a purity of 97%. sigmaaldrich.comsigmaaldrich.com The NIST Chemistry WebBook contains GC data for a related compound, 4-(2,4,6-trimethylphenyl)butan-2-ol, which can provide a reference for developing an analytical method. nist.gov

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral GC: To separate the (R) and (S) enantiomers of this compound, chiral chromatography is required.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While a specific method for this compound is not detailed, methods for separating the enantiomers of the parent compound, 2-butanol (B46777), are well-established and often involve derivatization followed by separation on a chiral column. sigmaaldrich.comrsc.org A similar approach could be adapted for the title compound.

Chiral GC: Similar to chiral HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate enantiomers. Methods for the enantiomeric separation of 2-butanol on columns like Astec® CHIRALDEX™ G-TA have been developed. sigmaaldrich.com This demonstrates the feasibility of using chiral GC for the separation of the enantiomers of this compound.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Purpose | Key Information Obtained |

| FTIR Spectroscopy | Functional Group Identification | Presence of O-H, C-H (aliphatic and aromatic), and C-O bonds. |

| Raman Spectroscopy | Complementary Functional Group Identification | Information on non-polar bonds like C=C and symmetric C-H stretches. |

| X-ray Crystallography | Solid-State Structure Determination | Precise bond lengths, bond angles, torsion angles, and intermolecular interactions. |

| Gas Chromatography (GC) | Purity Assessment | Detection and quantification of volatile impurities. |

| Chiral HPLC/GC | Enantiomer Separation | Separation and quantification of (R) and (S) enantiomers. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size and complexity. DFT calculations allow for detailed investigation of the electronic structure and its influence on molecular properties and reactivity.

A fundamental application of DFT is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. For 2-(2,4,6-trimethylphenyl)-2-butanol, a key structural feature is the dihedral angle between the phenyl ring and the C-C-O plane of the butanol substituent. Steric hindrance between the ortho-methyl groups of the mesityl ring and the substituents at the tertiary carbon forces this angle to be large, significantly twisting the phenyl ring out of plane with the carbinol center.

DFT calculations, often using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger), can predict these geometric parameters with high accuracy. nih.gov The M06-2X functional is often preferred for systems where non-covalent interactions and sterics are important. nih.gov The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies and shapes of molecular orbitals, can also be elucidated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. youtube.com For a molecule like this compound, the HOMO is expected to be a π-orbital associated with the electron-rich mesityl ring, while the LUMO is likely a σ* anti-bonding orbital, possibly associated with the C-O bond of the alcohol.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative for sterically hindered benzylic alcohols.

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

| C(aryl)-C(alkanol) Bond Length | 1.54 Å |

| C(alkanol)-O Bond Length | 1.44 Å |

| C(aryl)-C(alkanol)-O Bond Angle | 109.8° |

| Phenyl-C-C-O Dihedral Angle | 75.0° |

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. semanticscholar.org For reactions involving this compound, such as dehydration to form an alkene or a substitution reaction at the benzylic carbon, DFT can model the entire reaction coordinate.

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

This table shows a sample energy profile for a two-step reaction, as would be calculated using DFT.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | Transition State for Step 1 | +18.5 |

| Intermediate | Tertiary Carbocation | +10.2 |

| TS2 | Transition State for Step 2 | +12.5 |

| Product | Alkene Product | -5.0 |

DFT calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, one could calculate:

Vibrational Frequencies: These correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated spectrum to the experimental one can help assign specific vibrational modes, such as the O-H stretch or C-O stretch.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT can predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning signals in a complex spectrum, especially for the quaternary carbons and the sterically crowded aromatic ring.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule has several rotatable bonds. MD simulations can explore the accessible conformational space, revealing the relative populations of different rotamers and the energy barriers to rotation, especially around the C(aryl)-C(alkanol) bond. nih.gov

Solvent Interactions: By including explicit solvent molecules (e.g., water or an organic solvent) in the simulation box, MD can model how the solvent organizes around the solute molecule. This is crucial for understanding solvation effects on reactivity and for modeling intermolecular interactions like hydrogen bonding between the alcohol's hydroxyl group and solvent molecules. nih.gov

Exploration of Stereoelectronic Effects and Hyperconjugation in Reactivity

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional structure. wikipedia.org In this compound, the enforced geometry due to steric hindrance creates a unique stereoelectronic environment that significantly impacts its reactivity.

A key stereoelectronic interaction is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (the donor) to a nearby empty anti-bonding orbital (the acceptor). wikipedia.org In the context of a reaction that forms a carbocation intermediate at the benzylic position, the stability of this cation is crucial.

The reactivity can be explained by considering orbital overlap:

Stabilization of Carbocation: In the tertiary benzylic carbocation formed from this compound, the empty p-orbital on the positive carbon can be stabilized by hyperconjugation. The primary donors would be the adjacent C-C and C-H σ-bonds.

Influence of the Mesityl Group: The π-system of the mesityl ring is also a powerful electron donor. However, the steric clash with the ortho-methyl groups forces the ring to rotate, potentially reducing the overlap between the ring's π-orbitals and the empty p-orbital of the carbocation. DFT calculations can quantify the extent of this orbital overlap and its energetic consequences. rsc.org This analysis helps explain whether cation stabilization is dominated by hyperconjugation from the alkyl groups or by resonance with the aryl ring, and how that balance is affected by the sterically enforced twist angle. Such effects are critical in determining the rate and selectivity of reactions at the benzylic center. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-(2,4,6-Trimethylphenyl)-2-butanol, and how do steric effects of the trimethylphenyl group influence reaction yields?

The synthesis of sterically hindered alcohols like this compound often involves Grignard or organometallic additions to ketones. However, the bulky 2,4,6-trimethylphenyl group may reduce nucleophilic attack efficiency. A two-step approach is recommended:

Friedel-Crafts alkylation to introduce the trimethylphenyl moiety.

Nucleophilic addition to a ketone intermediate under controlled conditions (e.g., low temperature, inert atmosphere).

Steric hindrance can be mitigated using bulky ligands or Lewis acids (e.g., AlCl₃) to stabilize intermediates. Yields should be monitored via GC-MS or HPLC, with purification via column chromatography using silica gel and non-polar solvents .

Q. How can crystallographic data for this compound be obtained, and what software is suitable for structural refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like hexane/ethyl acetate.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Use SHELXL for refinement, as it is robust for small-molecule crystallography and handles steric constraints effectively .

Compare bond lengths and angles with analogous structures (e.g., N-(2,4,6-Trimethylphenyl)acetamides) to validate results .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding diastereotopic protons or dynamic effects?

The trimethylphenyl group induces anisotropic shielding, complicating proton assignments. Use:

- 2D NMR (COSY, NOESY) to identify coupling networks and spatial proximities.

- Variable-temperature NMR to detect hindered rotation of the aryl group (e.g., coalescence temperatures for methyl signals).

- DFT calculations (e.g., Gaussian or ORCA) to simulate chemical shifts and compare with experimental data. For example, computational models of similar mesityl derivatives show that methyl group rotation barriers exceed 10 kcal/mol, causing splitting in [13]C NMR .

Q. What computational methods are effective for modeling the electronic effects of the 2,4,6-Trimethylphenyl group on the alcohol’s acidity and reactivity?

The electron-donating methyl groups increase the aryl ring’s electron density, which can stabilize adjacent charges. To quantify this:

Perform Hammett analysis using substituent constants (σ values) for meta-methyl groups.

Use DFT (B3LYP/6-311+G(d,p)) to calculate pKa values and compare with experimental results (e.g., titration in DMSO/water).

Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Studies on N-(2,4,6-Trimethylphenyl)acetamides suggest that methyl groups lower the LUMO energy, enhancing electrophilicity at the carbonyl group .

Q. How does the compound’s solid-state packing affect its physicochemical properties, and what intermolecular interactions dominate?

X-ray crystallography reveals that steric bulk from the trimethylphenyl group often leads to loose packing and low melting points. Key interactions include:

- Van der Waals forces between methyl groups.

- Weak C–H···O hydrogen bonds involving the hydroxyl group.

Compare with N-(2,4,6-Trimethylphenyl)acetamides, where similar packing reduces solubility in polar solvents . Thermal analysis (DSC/TGA) can correlate packing density with thermal stability.

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from its dehydration byproducts (e.g., alkenes)?

Q. How can solvent effects be optimized for reactions involving this compound?

The compound’s hydrophobicity favors non-polar solvents (toluene, hexane). For polar reactions (e.g., oxidations):

- Use DMF or DMSO to enhance solubility.

- Add crown ethers to stabilize ionic intermediates.

Solvent polarity indices (ET(30)) and Kamlet-Taft parameters should guide selection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Potential causes include:

- Polymorphism : Recrystallize from different solvents and compare XRD patterns.

- Impurity profiles : Use HPLC with a C18 column and UV detection (λ = 254 nm).

- Dynamic NMR effects : Re-examine variable-temperature data for conformational averaging. Cross-reference with structurally similar compounds (e.g., tralkoxydim derivatives) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.